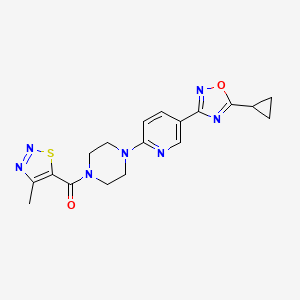
3-ヨード-1-メチル-1H-ピラゾール-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester, an iodine atom, and a methyl group
科学的研究の応用
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
作用機序
Target of Action
This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have various biological activities
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structure and targets
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects
生化学分析
Cellular Effects
Pyrazole derivatives have been reported to exhibit a variety of pharmacological effects, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties
Molecular Mechanism
Pyrazole derivatives are known to undergo nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift, resulting in the formation of various pyrazole derivatives
Temporal Effects in Laboratory Settings
The compound is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of ligands like triphenylphosphine, under inert atmosphere.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with hydrogen atoms replacing the iodine atom.
Coupling Products: Biaryl or alkyl-aryl compounds formed through cross-coupling reactions.
類似化合物との比較
Similar Compounds
- Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, offering greater versatility in synthetic applications. Additionally, the iodine atom can enhance the compound’s ability to participate in specific biological interactions, potentially leading to unique pharmacological properties.
特性
IUPAC Name |
ethyl 3-iodo-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQPNWRQKHYCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2482428.png)

![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)
![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)

![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)


![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)
